trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride
Description
IUPAC Nomenclature Breakdown and Stereochemical Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide 2-hexadecanoate hydrochloride . This name systematically encodes:
- Parent structure : A 6-(methylsulfanyl)oxane (thiopyranose) ring with hydroxyl groups at positions 3, 4, and 5 [(2R,3R,4S,5R,6R)-oxan-2-yl].
- Substituents :
- Stereochemical descriptors : The (2S,4R) and (1R,2R) notations define absolute configurations at chiral centers, while the (2R,3R,4S,5R,6R) sequence specifies ring substituent orientations. The "trans" designation in common names refers to the relative positions of the methylthio and carboxamide groups across the thiopyranose plane.
Comparative Analysis of Synonymic Representations in Chemical Databases
Chemical databases employ varied naming conventions for this compound, as shown in Table 1:
Key observations:
- Functional group prioritization : IUPAC names emphasize the carboxamide and thioglycoside linkages, while trivial names reference the lincomycin antibiotic class.
- Stereochemical shorthand : Database entries frequently use "trans" and "D-erythro-D-galacto" descriptors rather than full R/S configurations.
- Salt specification : "Monohydrochloride" appears consistently across sources, confirming single protonation at the pyrrolidine nitrogen.
Molecular Formula Derivation and Exact Mass Calculation
The molecular formula C₃₄H₆₅ClN₂O₇S arises from summation of:
- Octopyranoside core : C₈H₁₃O₅S (methyl 1-thiooctopyranoside)
- Pyrrolidinecarboxamide : C₁₀H₁₈N₂O (1-methyl-4-propylpyrrolidine-2-carboxamide)
- Palmitate ester : C₁₆H₃₁O₂ (hexadecanoic acid)
- Hydrochloride counterion : HCl
Exact mass calculation :
$$
\begin{align}
\text{C}_{34} & = 34 \times 12.000000 = 408.000000 \
\text{H}_{65} & = 65 \times 1.007825 = 65.508625 \
\text{Cl} & = 34.968853 \
\text{N}_2 & = 2 \times 14.003074 = 28.006148 \
\text{O}_7 & = 7 \times 15.994915 = 111.964405 \
\text{S} & = 31.972071 \
\text{Total} & = 408.000000 + 65.508625 + 34.968853 + 28.006148 + 111.964405 + 31.972071 = 680.420102 \text{ g/mol}
\end{align}
$$
This matches experimental monoisotopic mass data (680.42 Da), confirming the formula’s validity. The palmitate moiety contributes 256.2402 Da (C₁₆H₃₂O₂), while the hydrochloride adds 36.458 Da.
Structural Elucidation Through NMR and Crystallographic Data
While full crystallographic data remains unpublished, key structural features can be deduced from related compounds and spectral predictions:
1H NMR (predicted):
- δ 5.12–5.08 (m, H-1, α-thioglycoside)
- δ 4.85 (d, J = 3.5 Hz, H-2, esterified hydroxyl)
- δ 3.92–3.45 (m, oxane ring protons H-3 to H-6)
- δ 3.21 (s, SCH₃)
- δ 2.98–2.65 (m, pyrrolidine ring protons)
13C NMR:
- 102.4 ppm (C-1, thioglycosidic carbon)
- 175.2 ppm (carboxamide carbonyl)
- 173.8 ppm (ester carbonyl)
- 83.1–68.3 ppm (oxane ring carbons)
- 14.1 ppm (terminal methyl of palmitate)
X-ray studies of lincomycin analogs reveal:
- Thiopyranose ring : Chair conformation with axial methylthio group.
- Pyrrolidinecarboxamide : Coplanar with the octopyranoside ring, stabilized by intramolecular hydrogen bonding.
- Palmitate ester : Extended zig-zag conformation perpendicular to the carbohydrate plane, as seen in lipid-modified glycosides.
Properties
Molecular Formula |
C34H65ClN2O7S |
|---|---|
Molecular Weight |
681.4 g/mol |
IUPAC Name |
[4,5-dihydroxy-6-[2-hydroxy-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |
InChI |
InChI=1S/C34H64N2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)37)35-33(41)26-22-25(20-7-2)23-36(26)4;/h24-26,28-32,34,37,39-40H,6-23H2,1-5H3,(H,35,41);1H |
InChI Key |
REQJQMYQCAVWHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)O)NC(=O)C2CC(CN2C)CCC)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
- Substrate Preparation : 3,4-O-Anisylidene-7(S)-chloro-7-deoxy-lincomycin hydrochloride (23.18 g) is partially dissolved in a 5:1 mixture of pyridine and chloroform.
- Acylating Agent : Palmitoyl chloride (12.19 g) in chloroform is added dropwise at 20–25°C to minimize exothermic side reactions.
- Reaction Monitoring : Completion is confirmed via TLC after 1 hour, with the mixture concentrated under vacuum to yield a viscous orange residue.
Table 1: Optimization of Acylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Prevents decomposition |
| Solvent | Pyridine/chloroform | Enhances solubility |
| Acyl Chloride Ratio | 1:1 molar | Maximizes conversion |
Deprotection and Isolation of the Target Compound
Acidic Hydrolysis of the 3,4-O-Anisylidene Group
The 3,4-O-anisylidene protective group is cleaved using 80% acetic acid at 90°C for 15 minutes, yielding 7(S)-chloro-7-deoxy-lincomycin-2-palmitate. This step concurrently removes residual pyridine via distillation.
Hydrogenolysis of the Carbobenzoxy Group
The Cbz group is removed via catalytic hydrogenation using palladium on carbon (10% Pd/C) in methanol under 60 psi H₂ at 25°C. This step also reduces any residual aromatic byproducts, ensuring a pure intermediate.
Critical Note : Hydrogenolysis must be conducted under inert conditions to prevent oxidation of the thio-glycosidic bond.
Final Purification and Salt Formation
The crude product is dissolved in acetone and precipitated by adding acetonitrile, yielding the hydrochloride salt as a crystalline solid. Recrystallization from isopropyl alcohol further enhances purity (>98% by HPLC).
Table 2: Physicochemical Properties of the Target Compound
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₄₄H₈₄ClN₂O₈S | HRMS |
| Molecular Weight | 840.64 g/mol | Calc. from formula |
| Melting Point | 126°C (decomposition) | DSC |
| Solubility | >50 mg/mL in DMSO | USP method |
Analytical Validation and Quality Control
- Chromatographic Purity : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/0.1% TFA) confirms a single peak at 254 nm.
- Structural Confirmation : ¹H NMR (500 MHz, DMSO-d₆) displays characteristic signals for the palmitoyl chain (δ 1.24 ppm, multiplet) and the thio-glycoside (δ 5.32 ppm, singlet).
- Elemental Analysis : Matches calculated values for C, H, N, S, and Cl within ±0.3%.
Comparative Analysis of Synthetic Routes
While the primary route relies on sequential protection-acylation-deprotection, alternative pathways have been explored:
- Direct Acylation : Attempts to acylate unprotected lincomycin derivatives result in <10% yield due to competing reactions at the 1'-amine.
- Enzymatic Methods : Lipase-mediated acylation (e.g., using Candida antarctica lipase B) shows promise in preliminary studies but requires optimization for scale-up.
Industrial-Scale Considerations
For commercial production, the process has been adapted to a continuous flow system, reducing reaction times by 40% and improving yield reproducibility. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
Lincomycin 2-palmitate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release lincomycin and palmitic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the lincomycin moiety.
Substitution: The hydrochloride group can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used to replace the hydrochloride group.
Major Products Formed
Hydrolysis: Lincomycin and palmitic acid.
Oxidation: Oxidized derivatives of lincomycin.
Substitution: Lincomycin salts with different anions.
Scientific Research Applications
Lincomycin 2-palmitate hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lincosamide antibiotics.
Biology: Studied for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy in treating bacterial infections, particularly in patients allergic to penicillin.
Industry: Used in the formulation of veterinary medicines and as an additive in animal feed to prevent bacterial infections
Mechanism of Action
Lincomycin 2-palmitate hydrochloride exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the peptidyl transferase activity, thereby preventing the elongation of the peptide chain during protein synthesis. The compound specifically targets the 23S rRNA within the ribosome, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Calculated based on parent lincomycin (406.60 g/mol) + palmitate/hexadecanoate (256.4 g/mol) + HCl (36.46 g/mol).
Key Observations :
- Lipophilicity: Compound A and B exhibit significantly higher lipophilicity than lincomycin HCl due to the 2-palmitate/hexadecanoate ester, which replaces the polar hydroxyl group . This enhances membrane penetration but reduces aqueous solubility.
- Comparative Stability : Lincomycin 2-phosphate (a degradation product) has higher water solubility due to the phosphate group but reduced bioavailability in lipid-rich environments .
Key Findings :
- Toxicity: Lincomycin HCl has well-documented acute toxicity (e.g., oral LD₅₀ of 4,100 mg/kg in rats), but the esterified derivatives (Compounds A/B) may exhibit altered pharmacokinetics. The palmitate/hexadecanoate groups could prolong half-life but increase accumulation in fatty tissues .
- Antimicrobial Efficacy : Lincomycin derivatives typically target the 50S ribosomal subunit. The ester modifications in Compounds A/B may reduce potency against Streptococcus spp. compared to clindamycin, a semisynthetic lincomycin analog with broader activity .
Methodological Considerations in Comparative Studies
- Similarity Metrics : Structural similarity assessments (e.g., Tanimoto coefficients) often prioritize functional groups like the pyrrolidinecarboxamido moiety, which is conserved in Compounds A/B and lincomycin. However, ester substituents at the 2-position significantly diverge, necessitating 3D pharmacophore modeling for accurate comparisons .
- CMC Determination : While lincomycin’s CMC (~8.3 mM) is measurable via spectrofluorometry, the extreme lipophilicity of Compounds A/B complicates such analyses, requiring alternative methods like dynamic light scattering .
Biological Activity
The compound trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride , also known as Lincomycin 2-Palmitate Hydrochloride, is a derivative of Lincomycin, an antibiotic produced by Streptomyces lincolnensis. This compound has garnered attention for its potential biological activities, particularly in the field of antimicrobial therapy.
Chemical Structure and Properties
- Molecular Formula : C18H34N2O6S
- Molecular Weight : 406.537 g/mol
- CAS Number : 23295-14-9
The structural modifications in this compound enhance its lipophilicity and may influence its pharmacokinetics and biological activity compared to the parent compound, Lincomycin.
Antimicrobial Properties
Lincomycin and its derivatives, including the studied compound, exhibit significant antibacterial activity against various Gram-positive bacteria. The mechanism of action involves inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit, which is crucial for translating mRNA into proteins.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 2 µg/mL |
| Streptococcus pneumoniae | 0.25 - 1 µg/mL |
| Bacteroides fragilis | 4 - 16 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of Lincomycin derivatives indicates that modifications such as palmitate or hexadecanoate can enhance lipid solubility, potentially improving absorption and distribution in tissues. Studies suggest that these derivatives may have prolonged half-lives and increased bioavailability compared to standard Lincomycin.
Case Studies
- In Vivo Efficacy : A study involving animal models demonstrated that Lincomycin derivatives significantly reduced bacterial load in infected tissues compared to controls. The modified compounds showed enhanced efficacy in treating infections caused by resistant strains of bacteria.
- Toxicity Assessment : Toxicological evaluations indicate that while Lincomycin is generally well-tolerated, the derivatives exhibit varying degrees of cytotoxicity depending on their structure. The palmitate derivative was found to have a favorable safety profile in preliminary studies.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of Lincomycin derivatives. Modifications at the 6-position and the introduction of various fatty acid moieties have been shown to enhance antibacterial potency while maintaining low toxicity profiles.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Toxicity Level |
|---|---|---|
| Palmitate Addition | Increased potency against Gram-positive bacteria | Low |
| Hexadecanoate Addition | Enhanced lipid solubility and absorption | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
